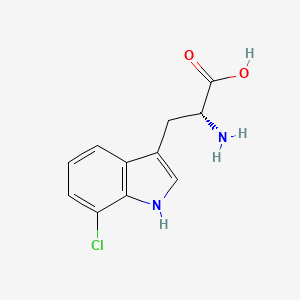

7-chloro-D-tryptophan

Übersicht

Beschreibung

7-Chloro-D-tryptophan is a derivative of tryptophan, an essential amino acid. It features a chloro substituent at the 7-position of the indole ring, distinguishing it from other tryptophan derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-D-tryptophan typically involves the halogenation of tryptophan. One efficient method includes the use of a combination of L-amino acid deaminase and halogenase enzymes. This enzymatic biocatalysis process is optimized by adjusting the activity ratio of the enzymes and the concentration of cofactors . The reaction conditions often involve maintaining specific temperature and pH levels to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through whole-cell biotransformation. This method enhances the yield by fine-tuning enzyme expression and improving membrane permeability through techniques such as ultrasound treatment . The process is environmentally friendly and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-D-tryptophan undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of indole derivatives, while reduction can yield various amino acid derivatives .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

7-Chloro-D-tryptophan exhibits unique interactions with enzymes and proteins, functioning as a substrate for L-amino acid deaminase (L-AAD) and halogenase enzymes. These interactions facilitate the conversion of L-amino acids into halides and α-keto acids, which are crucial in various metabolic processes.

Key Biochemical Interactions

- Enzyme Substrates : Acts as a substrate for L-AAD and halogenases.

- Cellular Pathways : Influences cellular functions by interacting with specific pathways.

- Metabolic Pathways : Involved in the kynurenine metabolic pathway, which is essential for tryptophan metabolism.

Chemistry

This compound serves as a precursor in synthesizing other halogenated tryptophan derivatives. Its structural modifications allow researchers to explore various chemical properties and reactivities, leading to the development of new compounds with potential applications in pharmaceuticals and agrochemicals .

Biology

In biological research, 7-Cl-D-Trp is studied for its role in metabolic pathways and enzyme interactions. It has been shown to influence germ cell development in model organisms, indicating its importance in developmental biology . The compound's bioactivity has been linked to significant physiological effects, such as inducing ovarian development in certain species .

Medicine

The therapeutic potential of this compound is under investigation for its role as a building block in drug development. Its ability to modulate neurotransmitter systems suggests possible applications in treating conditions related to serotonin metabolism. Additionally, studies have indicated that it may possess antimicrobial properties due to its involvement in antibiotic biosynthesis pathways .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for incorporation into various industrial processes, particularly in the synthesis of fine chemicals and biocatalysis systems .

Case Study 1: Metabolic Engineering

Research has demonstrated the successful production of this compound using engineered strains of Corynebacterium glutamicum. This strain was modified to enhance tryptophan biosynthesis pathways, achieving gram-scale production levels that are commercially viable. The study highlights the potential of using microbial platforms for sustainable chemical production .

Case Study 2: Antimicrobial Activity

A study explored the chlorination of tryptophan derivatives in the biosynthesis of pyrrolnitrin, an antibiotic compound. The findings revealed that this compound is a critical intermediate in this biosynthetic pathway, showcasing its potential as a precursor for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 7-chloro-D-tryptophan involves its interaction with specific enzymes and receptors in the body. It acts as an agonist for hydroxycarboxylic acid receptor 3 and is metabolized by D-amino-acid oxidase . These interactions influence various biochemical pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

- 7-Chloro-L-tryptophan

- 7-Bromo-D-tryptophan

- 7-Bromo-L-tryptophan

Comparison: 7-Chloro-D-tryptophan is unique due to its specific stereochemistry and the presence of a chloro substituent at the 7-position. This structural difference imparts distinct chemical and biological properties compared to other halogenated tryptophan derivatives .

Biologische Aktivität

7-Chloro-D-tryptophan (7-Cl-D-Trp) is a halogenated derivative of the amino acid tryptophan, notable for its potential biological activities and applications in various biochemical pathways. This compound is synthesized through enzymatic processes and has garnered attention for its role in the biosynthesis of bioactive natural products.

- Chemical Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 236.67 g/mol

- Structure : this compound features a chlorine atom substituted at the 7-position of the indole ring of tryptophan, which affects its biochemical interactions and properties.

Enzymatic Pathways

- Biosynthesis : The biosynthesis of this compound involves specific enzymes such as prnA, which catalyzes the chlorination of L-tryptophan to form 7-chloro-L-tryptophan. This process is crucial in the production of various secondary metabolites, including pyrrolnitrin, an antibiotic compound produced by certain soil bacteria .

- Substrate Preference : Research indicates that 7-chloro-L-tryptophan serves as a preferred substrate for enzymes involved in the biosynthesis of rebeccamycin, an indolocarbazole natural product with significant anticancer properties . This highlights the compound's importance in natural product synthesis.

Biological Effects

- Antimicrobial Activity : Studies have shown that derivatives of chlorinated tryptophans exhibit antimicrobial properties. The presence of chlorine can enhance the efficacy of these compounds against various microbial strains .

- Neuroactive Properties : As a tryptophan derivative, this compound may influence serotonin pathways, potentially affecting mood and neurochemical balance. Its structural similarity to serotonin suggests possible interactions with serotonin receptors, although specific studies on D-enantiomers remain limited.

Production Methods

Research has demonstrated various methods for producing this compound, primarily through recombinant DNA technology in Corynebacterium glutamicum. This bacterium has been engineered to express halogenases that facilitate the chlorination of tryptophan derivatives, achieving significant yields .

Kinetic Studies

Kinetic studies have provided insights into the enzymatic efficiency of halogenases when acting on tryptophan substrates. For instance, RebH halogenase has shown remarkable efficiency in converting L-tryptophan to its chlorinated form under optimized conditions .

Comparative Analysis Table

| Compound | Enzyme Involved | Biological Activity | Yield (g/L) |

|---|---|---|---|

| 7-Chloro-L-Tryptophan | prnA | Antimicrobial, precursor for PRN | ~0.1 |

| This compound | RebH | Potential neuroactive effects | Not specified |

| 7-Bromo-L-Tryptophan | Halogenase | Antimicrobial | ~1.2 |

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587737 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75102-74-8 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.